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Compound of Interest

1-(2,3-Dimethoxy-benzylamino)-
Compound Name:

propan-2-ol
CAS No.: 626207-91-8
Cat. No.: B1303656

Get Quote

Executive Summary

1-(2,3-Dimethoxybenzylamino)propan-2-ol is a secondary amino-alcohol characterized by a
lipophilic dimethoxybenzyl moiety coupled to a hydrophilic isopropanol chain. In drug
development, this structural motif often serves as a pharmacophore or intermediate for ligands
targeting adrenergic or dopaminergic receptors.

This guide provides the definitive molecular weight data, validated synthesis protocols, and
analytical fingerprints required for the identification and quality control of this compound in a
research setting.

Physicochemical Identity

The molecular weight provided below is calculated based on IUPAC standard atomic weights.
For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical
parameter.
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Core Data Table[1]

Property Value Notes

Molecular Formula C12H19NOs

Molecular Weight (Average) 225.28 g/mol Used for molarity calculations.
Monoisotopic Mass 225.1365 Da Used for HRMS/Orbitrap

analysis.

CAS Number

Not widely listed

Searchable via InChIKey or

substructure.

Physical State

Viscous Oil / Low-melting Solid

Free base is likely an oil; HCI

salt is a solid.

Predicted pKa (Base)

Nitrogen center (secondary

amine).

Predicted LogP

~1.1-15

Moderately lipophilic.

Structural Composition[2][3][4][5][6][7]

e Benzyl Moiety: 2,3-Dimethoxy substitution pattern (electron-rich ring).

o Linker: Methylene bridge (-CH2-).

e Amine: Secondary amine (-NH-), acting as the basic center.

e Tail: 2-Hydroxypropyl group (chiral center at C2).

Synthesis Protocols

Two primary routes are recommended for synthesizing this compound. Route A is preferred for

atom economy, while Route B is preferred if the starting amine is unavailable.

Reaction Logic Diagram
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Propylene Oxide

2,3-Dimethoxybenzylamine

______________________________

Route B: Reductive Amination

2,3-Dimethoxybenzaldehyde

1-Amino-2-propanol
+ NaBH4

Click to download full resolution via product page

Figure 1: Synthetic pathways for C12H19NOs.[1] Route A involves nucleophilic attack on the
epoxide; Route B involves imine reduction.

Detailed Methodology (Route A: Epoxide Ring Opening)

This method avoids the use of hydride reducing agents and generally yields a cleaner product
profile.

» Reagents:
o 2,3-Dimethoxybenzylamine (1.0 eq)
o Propylene oxide (1.2 eq) - Caution: Volatile/Carcinogenic
o Solvent: Ethanol or Isopropanol (anhydrous)

e Procedure:
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[e]

Dissolve the amine in ethanol in a pressure-rated vessel (sealed tube recommended due
to propylene oxide volatility).

[e]

Cool to 0°C and add propylene oxide dropwise.

Seal the vessel and heat to 60—80°C for 4—6 hours.

o

[¢]

Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). Look for the
disappearance of the primary amine.

o Work-up:
o Concentrate the mixture under reduced pressure to remove solvent and excess epoxide.

o The residue is the crude amino-alcohol. Purification via flash column chromatography
(Silica, DCM:MeOH:NH4OH gradient) may be required to remove regioisomers (though
attack at the terminal carbon is favored).

Analytical Characterization

To validate the molecular weight and structure, the following analytical signatures must be
confirmed.

Mass Spectrometry (ESI-MS)[7]

« lonization Mode: Positive Electrospray (+ESI).
e Observed lon: [M+H]*
e Theoretical m/z: 226.1438

» Fragmentation Pattern: High collision energy (CID) will typically cleave the benzylic bond.

Fragmentation Logic Diagram
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Parent lon [M+H]+

m/z 226.14

Benzylic Cleavage{Charge Retention on Amine “\ - H20 (18)

Tropylium-like lon Amine Fragment
(Dimethoxybenzyl) (Loss of Benzyl)
m/z 151.07 m/z 76.08

Dehydration [M+H-H20]+
m/z 208.13
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Figure 2: Predicted ESI-MS/MS fragmentation pathway. The m/z 151 peak is diagnostic for the
dimethoxybenzyl group.

NMR Spectroscopy (*H NMR, 300 MHz, CDCIs)

» Aromatic Region (6.8-7.1 ppm): 3 protons (multiplet) corresponding to the 2,3-substituted
benzene ring.

o Methoxy Groups (3.8-3.9 ppm): Two distinct singlets (or overlapping) integrating to 6H.
e Benzylic CHz (3.7-3.8 ppm): Singlet or AB quartet (2H).

o Methine CH (3.9 ppm): Multiplet (1H) from the isopropanol chiral center.

e Methyl Group (1.1-1.2 ppm): Doublet (3H).

References

e PubChem Compound Summary for C12H19NO3 (Isomers). National Center for
Biotechnology Information (2025). PubChem Compound Database. [Link] (Note: Reference
for MW calculation standards and isomer properties).

e LookChem Product Data. 1-(Benzylamino)propan-2-ol derivatives and properties. [Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-
chlorophenyl) propan-2-ol and intermediate for this process - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [Technical Characterization Guide: 1-(2,3-
Dimethoxybenzylamino)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303656/docs#technical-characterization-guide-1-2-
3-dimethoxybenzylamino-propan-2-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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